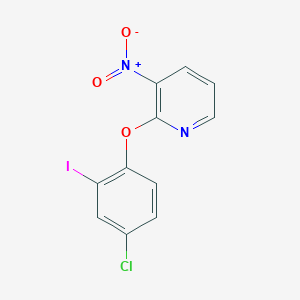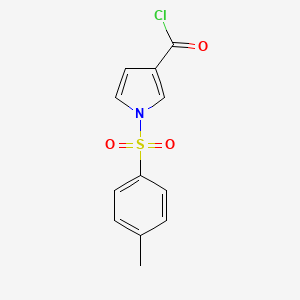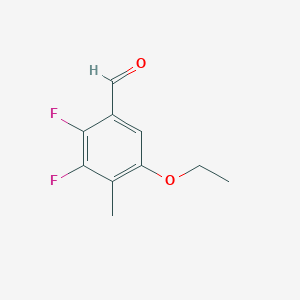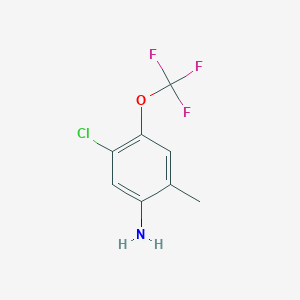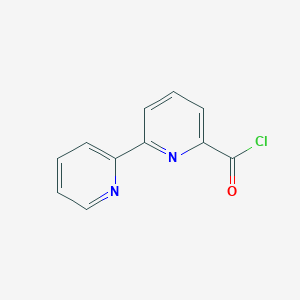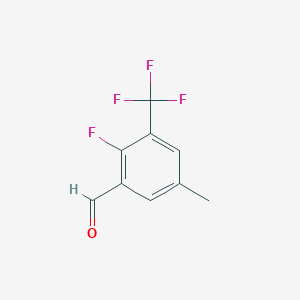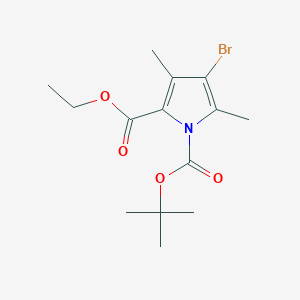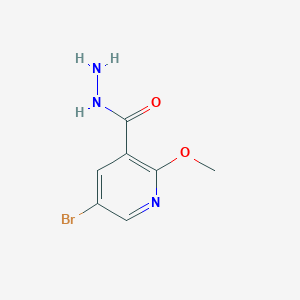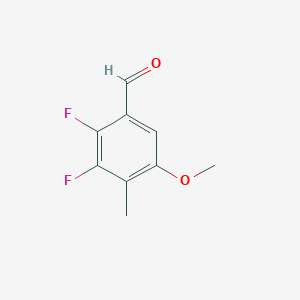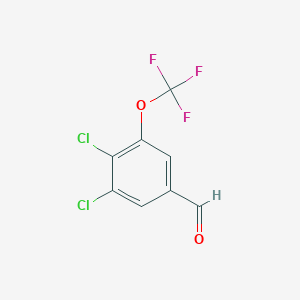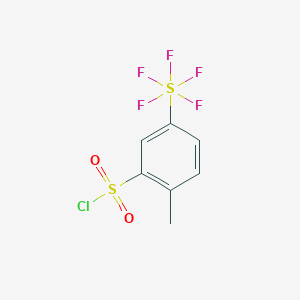![molecular formula C10H11Cl2FO2 B1406423 [3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol CAS No. 1562412-69-4](/img/structure/B1406423.png)
[3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol
Übersicht
Beschreibung
[3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound is known for its unique properties, which make it an essential component in various scientific studies.
Wirkmechanismus
The mechanism of action of [3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to cause inflammation, pain, and fever. By inhibiting COX enzymes, [3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemische Und Physiologische Effekte
[3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol has been found to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been found to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for the production of nitric oxide and prostaglandins, respectively. Moreover, [3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol has been found to have a positive effect on the central nervous system, reducing anxiety and depression-like behavior.
Vorteile Und Einschränkungen Für Laborexperimente
[3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol has several advantages for lab experiments. It is a potent anti-inflammatory agent that can be used to study the inflammatory response in vitro and in vivo. Moreover, it has been found to have a positive effect on the central nervous system, making it an essential tool for studying the neuroprotective effects of drugs. However, [3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol has some limitations as well. It has a short half-life, which makes it challenging to study its long-term effects. Moreover, it has been found to have some toxicity in high doses, which limits its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of [3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol. One direction is to study its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its long-term effects on the central nervous system and its potential as a treatment for depression and anxiety. Moreover, there is a need to study the toxicity of [3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol in more detail to determine its safe dosage for therapeutic applications.
Conclusion:
In conclusion, [3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic effects and has potential applications in the treatment of various diseases. Moreover, it has been found to have a positive effect on the central nervous system and can be used as a potential treatment for depression and anxiety. However, further research is needed to determine its long-term effects and safe dosage for therapeutic applications.
Wissenschaftliche Forschungsanwendungen
[3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol has been extensively studied for its therapeutic applications. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic effects. This compound has also been found to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Moreover, it has been found to have a positive effect on the central nervous system and can be used as a potential treatment for depression and anxiety.
Eigenschaften
IUPAC Name |
[3,5-dichloro-4-(3-fluoropropoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2FO2/c11-8-4-7(6-14)5-9(12)10(8)15-3-1-2-13/h4-5,14H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCNLBKDJMVJOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCCCF)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




